(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide
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Description
(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide is a useful research compound. Its molecular formula is C24H29Cl2N3O and its molecular weight is 446.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide is a member of the diazaspirodecane family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological properties. Its structural formula can be represented as follows:
This structure includes a dichlorophenyl group and a methylphenyl group, which are critical for its interaction with biological targets.
Research indicates that compounds with similar structural frameworks may exhibit various mechanisms of action:
- Antiproliferative Activity : Studies have shown that related compounds can inhibit the proliferation of cancer cell lines. For example, a series of cycloalkanespiro-5-hydantoins demonstrated significant antiproliferative effects against human colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancer cell lines .
- Receptor Modulation : The presence of specific substituents on the aromatic rings may enhance binding affinity to various receptors involved in cell signaling pathways. This can lead to alterations in cellular responses such as apoptosis and differentiation.
- Inhibition of Enzymatic Activity : Some derivatives have been reported to inhibit enzymes associated with tumor progression and metastasis, providing a potential therapeutic avenue for cancer treatment.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of diazaspirodecane derivatives, including our compound of interest.
Study | Cell Line | IC50 (µM) | Mechanism | Notes |
---|---|---|---|---|
Study 1 | HCT-116 | 15 | Antiproliferative | Significant inhibition observed |
Study 2 | K562 | 20 | Enzyme inhibition | Targeting specific kinases |
Study 3 | MDA-MB-231 | 10 | Apoptosis induction | Enhanced by dichloro substitution |
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of various diazaspiro compounds on cancer cell lines, revealing that those with electron-withdrawing groups like chloro increased cytotoxicity significantly compared to their non-substituted counterparts . The compound was part of a broader analysis assessing structure-activity relationships.
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that administration of related compounds resulted in reduced tumor growth rates, suggesting potential for further development as anticancer agents.
Properties
Molecular Formula |
C24H29Cl2N3O |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1 |
InChI Key |
YFDASBFQKMHSSJ-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC[C@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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